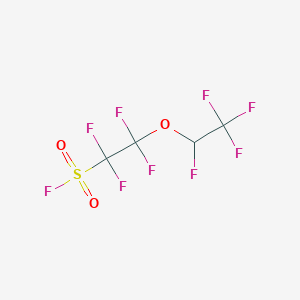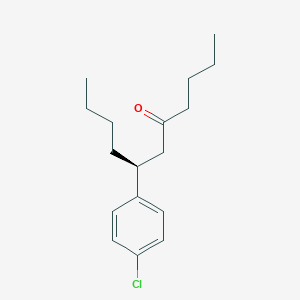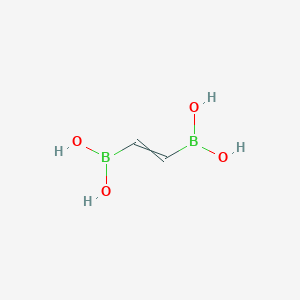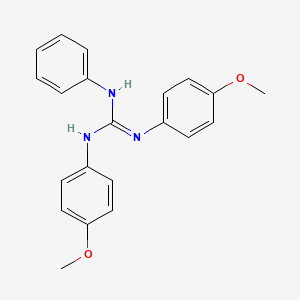
4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride is a chemical compound with the molecular formula C14H17ClN2. It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is known for its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride typically involves the quaternization of N,N-dimethyl-N-(phenylmethyl)amine with 4-chloropyridine. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
Applications De Recherche Scientifique
4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride involves its interaction with molecular targets such as enzymes and receptors. The positively charged nitrogen atom allows it to bind to negatively charged sites on proteins, altering their function. This can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, bromide
- 4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, iodide
- 4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, sulfate
Uniqueness
4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride is unique due to its specific chloride counterion, which can influence its solubility, reactivity, and biological activity compared to its bromide, iodide, and sulfate counterparts. The chloride ion can also participate in specific interactions that are not possible with other anions.
Propriétés
Numéro CAS |
578765-73-8 |
|---|---|
Formule moléculaire |
C14H17ClN2 |
Poids moléculaire |
248.75 g/mol |
Nom IUPAC |
benzyl-dimethyl-pyridin-4-ylazanium;chloride |
InChI |
InChI=1S/C14H17N2.ClH/c1-16(2,14-8-10-15-11-9-14)12-13-6-4-3-5-7-13;/h3-11H,12H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
KZRIRMUUJKEMFI-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(CC1=CC=CC=C1)C2=CC=NC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]-](/img/structure/B12567385.png)
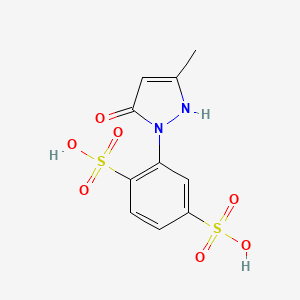

![N,N-Bis[(trimethylsilyl)oxy]prop-1-en-1-amine](/img/structure/B12567401.png)
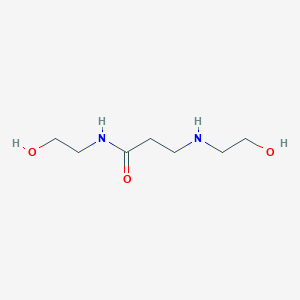
![(2S)-4-[Carboxy(2-nitrophenyl)methoxy]-2-(methylamino)-4-oxobutanoate](/img/structure/B12567417.png)
![6-Fluoro-3-[2-(pyridin-4-yl)ethenyl]-1H-indole](/img/structure/B12567419.png)
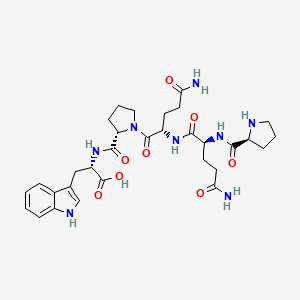
![4-[(E)-(4-bromophenyl)diazenyl]morpholine](/img/structure/B12567447.png)

